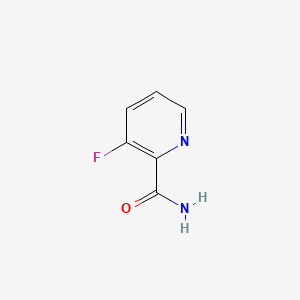

3-Fluoropyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOPCSBFHKAXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663803 | |

| Record name | 3-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152126-32-4 | |

| Record name | 3-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoropyridine-2-carboxamide (CAS No. 152126-32-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Fluoropyridine-2-carboxamide, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, physicochemical properties, synthesis methodologies, and explores its potential biological activities and mechanisms of action based on current scientific literature and patent filings. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, offering both theoretical insights and practical guidance for the laboratory setting.

Introduction: The Emerging Role of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy for optimizing drug-like properties. The unique electronic characteristics of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, a ubiquitous heterocycle in numerous approved drugs, offers a versatile platform for therapeutic design due to its ability to engage in various non-covalent interactions. The convergence of these two motifs in this compound presents a compelling molecular architecture for the exploration of novel therapeutic agents. This guide delves into the specifics of this compound, providing a detailed examination of its synthesis and potential applications.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₆H₅FN₂O.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 152126-32-4 .[1]

| Property | Value | Source |

| CAS Number | 152126-32-4 | [1] |

| Molecular Formula | C₆H₅FN₂O | [1] |

| Molecular Weight | 140.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Fluoropicolinamide, 2-Pyridinecarboxamide, 3-fluoro- | [1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

These properties suggest a compound with moderate polarity and the potential for good cell permeability, making it an attractive candidate for drug development.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid precursor, 3-fluoropyridine-2-carboxylic acid. This transformation is a cornerstone of medicinal chemistry, and several reliable methods can be employed.

Synthesis of the Precursor: 3-Fluoropyridine-2-carboxylic acid

The synthesis of the carboxylic acid precursor can be accomplished via the directed ortho-metalation of 3-fluoropyridine followed by carboxylation with carbon dioxide.

Caption: Synthesis of 3-Fluoropyridine-2-carboxylic acid.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere of argon, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

To this LDA solution, add a solution of 3-fluoropyridine in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Bubble dry carbon dioxide gas through the solution for 1 hour.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify with aqueous HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoropyridine-2-carboxylic acid.

Amidation to this compound

The conversion of the carboxylic acid to the primary amide can be achieved using a variety of coupling agents to activate the carboxyl group, followed by the addition of an ammonia source.

Caption: General amidation workflow.

Experimental Protocol (HATU Coupling):

-

To a solution of 3-fluoropyridine-2-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide - DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a tertiary amine base such as diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Add a source of ammonia, such as ammonium chloride, to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Potential Biological Activities and Mechanistic Insights

While specific biological data for this compound is limited in the public domain, the broader class of pyridine carboxamides has demonstrated significant potential in various therapeutic areas. The insights from related compounds can guide the exploration of this molecule's pharmacological profile.

Antimicrobial and Antifungal Potential

Pyridine carboxamides are known to exhibit antimicrobial and antifungal activities. For instance, derivatives of pyrazinamide, a structurally related nicotinamide analog, are frontline treatments for tuberculosis. These compounds often act as prodrugs, requiring enzymatic activation within the pathogen to exert their effect. A plausible mechanism of action for this compound could involve the inhibition of essential enzymes in microbial metabolic pathways. For example, some pyridine carboxamides have been shown to target enoyl-ACP reductase (InhA), a key enzyme in mycobacterial fatty acid synthesis.[2][3]

Caption: Hypothetical antimicrobial mechanism of action.

Anticancer Applications

The pyridine carboxamide scaffold is also a feature of several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. For example, some pyrazine carboxamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[4] The fluorine substituent in this compound could enhance its binding to the ATP-binding pocket of such kinases.

Other Potential Therapeutic Areas

The versatility of the pyridine carboxamide core suggests potential applications in other areas, including as modulators of ion channels and as agents targeting neurodegenerative diseases. Further screening and mechanistic studies are required to fully elucidate the therapeutic potential of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest the potential for favorable pharmacological properties. While direct biological data is currently sparse, the activities of related compounds provide a strong rationale for its investigation as an antimicrobial, anticancer, or other therapeutic agent. Future research should focus on the development of optimized synthesis protocols, comprehensive biological screening, and detailed mechanistic studies to unlock the full potential of this intriguing molecule.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules.[2]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). PubMed.[3]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PubMed.[4]

Sources

- 1. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluoropyridine-2-carboxamide molecular formula

An In-Depth Technical Guide to 3-Fluoropyridine-2-carboxamide: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of increasing interest to the scientific community. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthetic methodologies, analytical characterization, and the strategic importance of this molecule as a building block in modern pharmaceutical research.

Core Molecular Attributes and Physicochemical Profile

This compound is a pyridine derivative characterized by the presence of a fluorine atom at the 3-position and a carboxamide group at the 2-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The fundamental molecular identity of this compound is established by its molecular formula, C₆H₅FN₂O.[1][2][3][4] This composition corresponds to a molecular weight of approximately 140.12 g/mol .[1][2][4]

Table 1: Key Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅FN₂O | PubChem[2] |

| Molecular Weight | 140.12 g/mol | Synchem[1], PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 152126-32-4 | Synchem[1], PubChem[2] |

| Synonyms | 3-Fluoropicolinamide | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bonds | 1 | PubChem[2] |

| Topological Polar Surface Area | 55.98 Ų | ChemScene[4] |

| LogP (Computed) | 0.32 - 0.6 | PubChem[2], ChemScene[4] |

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 3-Fluoropyridine-2-carboxylic acid. This precursor is commercially available and serves as a robust starting material.[5][6] The conversion of a carboxylic acid to a primary amide is a cornerstone reaction in organic synthesis, typically proceeding through an activated intermediate to facilitate nucleophilic attack by ammonia.

Causality of Experimental Choices:

The chosen synthetic pathway leverages a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This choice is deliberate:

-

HATU: It is highly efficient for forming amide bonds with minimal side reactions and racemization (if chiral centers were present). It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

DIPEA: This sterically hindered base is crucial for deprotonating the carboxylic acid and the incoming nucleophile (ammonia) without competing as a nucleophile itself, thus preventing unwanted side products.

-

Ammonia Source: A solution of ammonia in an organic solvent (e.g., dioxane or methanol) is used to provide the nucleophile required to form the carboxamide.

The workflow ensures a high-yield, clean conversion under relatively mild conditions, which is essential for preserving the sensitive fluoro-pyridine core.

Sources

- 1. synchem.de [synchem.de]

- 2. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 152126-32-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemscene.com [chemscene.com]

- 5. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 6. H61458.03 [thermofisher.com]

A Comprehensive Technical Guide to 3-Fluoropyridine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-2-carboxamide, a fluorinated derivative of the picolinamide scaffold, is a compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides an in-depth analysis of this compound, encompassing its chemical identity, synthesis, reactivity, and its emerging role as a valuable building block in the design of novel therapeutics, particularly as a modulator of ion channels.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name and Synonyms

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound [1]. It is also commonly referred to by several synonyms, which are often encountered in chemical catalogs and literature.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | This compound |

| Synonym | 3-Fluoropicolinamide[1] |

| Synonym | 2-Pyridinecarboxamide, 3-fluoro-[1] |

| Synonym | 3-Fluoro-2-pyridinecarboxamide |

Chemical Identifiers

For precise identification in databases and regulatory documents, the following identifiers are used:

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 152126-32-4[1] |

| PubChem CID | 45079852[1] |

| Molecular Formula | C₆H₅FN₂O[1] |

| Molecular Weight | 140.12 g/mol [1] |

| InChIKey | UJOPCSBFHKAXFB-UHFFFAOYSA-N[1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that typically begins with the commercially available 3-fluoropyridine. The overall synthetic strategy involves the introduction of a carboxyl group at the 2-position of the pyridine ring, followed by amidation.

Synthetic Pathway Overview

The most common synthetic route to this compound is a two-step process:

-

Carboxylation of 3-Fluoropyridine: This step involves the ortho-lithiation of 3-fluoropyridine followed by quenching with carbon dioxide to yield 3-fluoropyridine-2-carboxylic acid.

-

Amidation of 3-Fluoropyridine-2-carboxylic acid: The resulting carboxylic acid is then converted to the corresponding carboxamide.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This protocol is based on established methods for the ortho-carboxylation of pyridines.

Materials:

-

3-Fluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Carbon Dioxide (CO₂)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl)

Procedure:

-

A solution of 3-fluoropyridine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The formation of a precipitate indicates the generation of the lithiated species.

-

The reaction mixture is stirred at low temperature for 1-2 hours.

-

Dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice.

-

The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The solid 3-fluoropyridine-2-carboxylic acid is collected by filtration, washed with cold water, and dried.

This protocol is a general method for the amidation of a carboxylic acid via an acid chloride intermediate. A similar procedure has been described for the synthesis of the isomeric 3-fluoro-4-pyridine carboxamide[2].

Materials:

-

3-Fluoropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Ammonia (gas or aqueous solution)

Procedure:

-

A suspension of 3-fluoropyridine-2-carboxylic acid in anhydrous toluene is treated with an excess of thionyl chloride.

-

The mixture is heated at reflux until the solid dissolves and the evolution of gas ceases, indicating the formation of the acid chloride.

-

The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 3-fluoropyridine-2-carbonyl chloride.

-

The crude acid chloride is dissolved in an anhydrous solvent (e.g., THF or DCM) and cooled in an ice bath.

-

Ammonia gas is bubbled through the solution, or a concentrated aqueous solution of ammonia is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. The product can be further purified by recrystallization or column chromatography.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing fluorine atom, the amide functionality, and the pyridine ring.

Influence of the Fluorine Substituent

The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine ring. As a highly electronegative atom, it exerts a strong -I (inductive) effect, withdrawing electron density from the ring. This electron withdrawal has several consequences:

-

Increased Acidity of Ring Protons: The protons on the pyridine ring are more acidic compared to those in unsubstituted picolinamide.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles. While the fluorine atom itself can be displaced in some cases, it primarily activates other positions on the ring to substitution[3]. The rate of SNAr on fluoropyridines is often faster than on their chloro- or bromo-analogues due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate[4].

Reactivity of the Carboxamide Group

The carboxamide functional group can undergo a variety of chemical transformations, including:

-

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to the carboxylic acid.

-

Dehydration: Treatment with a dehydrating agent can convert the primary amide to a nitrile.

-

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride.

Applications in Drug Discovery and Development

The 3-fluoropicolinamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The introduction of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions.

KCNQ2/3 Potassium Channel Modulators

A significant application of pyridine carboxamide derivatives is in the development of modulators for KCNQ2/3 (Kv7.2/7.3) potassium channels[5]. These channels are crucial for regulating neuronal excitability, and their dysfunction is implicated in neurological disorders such as epilepsy and neuropathic pain[6][7].

-

Mechanism of Action: KCNQ2/3 channel openers hyperpolarize the neuronal membrane potential, making it more difficult for neurons to fire action potentials. This mechanism is effective in suppressing hyperexcitability in the nervous system.

Caption: Role of the 3-fluoropicolinamide scaffold in KCNQ2/3 channel modulation.

Other Potential Therapeutic Areas

The versatility of the pyridine carboxamide scaffold suggests its potential utility in other therapeutic areas, including:

-

Antifungal Agents: Pyridine carboxamides have been investigated as potential inhibitors of succinate dehydrogenase, a key enzyme in fungal respiration.

-

Anticancer Agents: Certain substituted picolinamides have shown promise as inhibitors of PIM kinases, which are implicated in various cancers[10].

-

Melanoma Imaging and Therapy: Radioiodinated fluoropicolinamide derivatives have been evaluated as theranostic agents for melanoma, targeting melanin with high affinity[11].

Spectroscopic and Physicochemical Data

Characterization of this compound is achieved through various spectroscopic techniques and physicochemical property measurements. While a comprehensive, publicly available dataset for the title compound is limited, the expected spectral features can be inferred from data on closely related compounds such as picolinamide and 3-fluoropyridine.

Table 3: Predicted and Experimental Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 140.12 g/mol | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a broad signal for the -NH₂ protons of the amide group. The coupling patterns and chemical shifts will be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for a primary amide and an aromatic system. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretching (Amide I band): A strong absorption in the range of 1650-1690 cm⁻¹.

-

N-H bending (Amide II band): An absorption around 1600-1640 cm⁻¹.

-

C-F stretching: A strong band in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.12 g/mol ). Fragmentation patterns will likely involve the loss of the amide group and cleavage of the pyridine ring.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on the safety data for the closely related 3-fluoropyridine-2-carboxylic acid, the following precautions should be observed:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling Recommendations:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its unique electronic properties, conferred by the fluorine substituent, make it an attractive scaffold for the design of potent and selective modulators of biological targets. The demonstrated utility of the broader class of pyridine carboxamides, particularly as KCNQ2/3 potassium channel openers, highlights the significant potential of this compound in the development of novel therapeutics for a range of disorders. Further research into the specific biological activities and reactivity of this compound is warranted and will undoubtedly expand its applications in medicinal chemistry.

References

-

PubChem. This compound. Available from: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available from: [Link]

-

PubMed Central. N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. Available from: [Link]

-

PubMed. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243): a novel, selective KCNQ2/Q3 potassium channel activator. Available from: [Link]

-

PubMed. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine. Available from: [Link]

-

ACS Publications. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. Available from: [Link]

-

MDPI. Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. Available from: [Link]

-

ResearchGate. Synthesis and evaluation of potent KCNQ2/3-specific channel activators. Available from: [Link]

Sources

- 1. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]

- 2. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 9. N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Fluoropyridine-2-carboxamide from 3-fluoropyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Fluoropyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The document delves into the prevalent synthetic strategies, focusing on the direct amidation of 3-fluoropyridine-2-carboxylic acid. It offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol utilizing modern coupling agents, and a thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this important intermediate.

Introduction: The Significance of this compound

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals. The introduction of a fluorine atom to this heterocyclic system can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, improved binding affinity, and altered bioavailability. This compound, also known as 3-fluoropicolinamide, serves as a critical intermediate in the synthesis of more complex molecules, leveraging the unique electronic properties imparted by the fluorine substituent. Its strategic placement adjacent to the carboxamide group offers multiple avenues for further chemical elaboration, making it a highly sought-after component in the design of novel therapeutic agents.

Synthetic Pathways: From Carboxylic Acid to Amide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Direct reaction between a carboxylic acid and an amine (or ammonia) is generally unfavorable due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the corresponding amide.[1] To circumvent this, a variety of coupling agents have been developed to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by an amine.

The Role of Coupling Agents in Amide Bond Formation

Amide bond formation is most commonly achieved by activating the carboxylic acid.[2] This can be accomplished through various reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[3] Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[3]

These reagents react with the carboxylic acid to form a highly reactive acyl-substituted intermediate, such as an O-acylisourea or an active ester. This intermediate is then readily attacked by the amine nucleophile to furnish the desired amide, regenerating the coupling agent byproduct.

Mechanistic Insight: The HATU-Mediated Coupling

Among the modern coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a particularly efficient and mild reagent for amide bond formation.[1] The mechanism of a HATU-mediated coupling of a carboxylic acid with an amine (in this case, an ammonia source like ammonium chloride) is depicted below.

Diagram: Mechanism of HATU-Mediated Amide Synthesis

Caption: HATU activation of the carboxylic acid to form a reactive ester, followed by nucleophilic attack by ammonia.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), which facilitates the deprotonation of the carboxylic acid and the ammonia source. The key to HATU's high efficiency lies in the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack while minimizing side reactions and racemization in chiral substrates.[3]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound from 3-fluoropyridine-2-carboxylic acid using HATU as the coupling agent.

Materials and Reagents:

-

3-Fluoropyridine-2-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Ammonium chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-fluoropyridine-2-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add ammonium chloride (1.2 eq) followed by HATU (1.2 eq) and N,N-diisopropylethylamine (3.0 eq).

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation: Characterization of Starting Material and Product

Accurate characterization of both the starting material and the final product is crucial for ensuring the success and reproducibility of the synthesis.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Fluoropyridine-2-carboxylic acid | C₆H₄FNO₂ | 141.10 | 154 | Light yellow to brown crystalline powder |

| This compound | C₆H₅FN₂O | 140.11 | Not available | Solid |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |

| 3-Fluoropyridine | (CDCl₃) δ 8.35 (d, J=2.8 Hz, 1H), 8.25 (ddd, J=4.8, 2.0, 0.8 Hz, 1H), 7.35-7.25 (m, 2H).[6] | (CDCl₃) δ 159.2 (d, J=240.5 Hz), 145.2 (d, J=4.5 Hz), 138.9 (d, J=20.5 Hz), 124.1 (d, J=4.0 Hz), 122.9 (d, J=4.0 Hz). |

| Pyridine-2-carboxamide (analog) | (DMSO-d₆) δ 8.10 (br s, 1H), 8.01 (d, J=7.8 Hz, 1H), 7.90 (td, J=7.7, 1.7 Hz, 1H), 7.60 (br s, 1H), 7.50 (ddd, J=7.6, 4.8, 1.2 Hz, 1H), 8.58 (ddd, J=4.8, 1.7, 0.9 Hz, 1H). | (DMSO-d₆) δ 166.5, 150.0, 148.2, 137.4, 126.0, 121.7. |

| This compound | (Expected) Shifts for pyridine ring protons would be influenced by both fluorine and carboxamide groups. Amide protons would appear as broad singlets. | (Expected) Aromatic carbons showing C-F coupling. Carbonyl carbon signal around 165-170 ppm. |

Conclusion

This technical guide has detailed a robust and efficient method for the synthesis of this compound from its corresponding carboxylic acid. The use of modern coupling reagents such as HATU provides a mild and high-yielding pathway to this valuable building block. The provided experimental protocol, coupled with an understanding of the underlying reaction mechanism, equips researchers and scientists with the necessary tools to confidently and successfully perform this synthesis in a laboratory setting. The strategic importance of fluorinated pyridine derivatives in drug discovery underscores the utility of reliable synthetic routes to key intermediates like this compound.

References

- (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. 1 H-and 13 C-NMR data for compounds 1-2 and reference compounds. Retrieved from [Link]

- Google Patents. CN106397310A - 3-fluoropyridine preparation method high in yield and content.

-

MDPI. Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. Retrieved from [Link]

-

Fisher Scientific. Amide Synthesis. Retrieved from [Link]

-

ResearchGate. Synthesis, characterization and spectroscopic study of Eu(III) complexes with 3-aminopicolinic acid derivatives. Retrieved from [Link]

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Khan Academy. Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chemical Plant. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. Retrieved from [Link]

-

PubMed. Synthesis of New 3-Arylaminophthalides and 3-Indolyl-phthalides using Ammonium Chloride, Evaluation of their Anti-Mycobacterial Potential and Docking Study. Retrieved from [Link]

-

ResearchGate. Preparation of 3-(trimethylsilanyl)propynoic acid N- (hydroxyalkyl)amides. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. fishersci.dk [fishersci.dk]

- 3. researchgate.net [researchgate.net]

- 4. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 5. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoropyridine-2-carboxamide

Introduction: The Significance of 3-Fluoropyridine-2-carboxamide in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] Fluorine's unique properties, such as high electronegativity and a small atomic radius, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The pyridine ring, a common motif in pharmaceuticals, is a privileged structure due to its inherent bioactivity.[1][2] Consequently, fluorinated pyridines like this compound are highly sought-after building blocks in the synthesis of novel therapeutic agents.[1][2]

Accurate characterization of fundamental physicochemical properties, such as melting and boiling points, is a critical first step in the drug development pipeline. These data points are essential for identification, purity assessment, and formulation development. This guide addresses the current information gap by providing detailed, validated protocols for the experimental determination of these values for this compound.

Physicochemical Properties: Known and Unknown

While a complete experimental profile for this compound is not extensively documented, computational data and information on analogous compounds can provide a useful preliminary overview.

Computed Data for this compound

Public chemical databases provide computed (estimated) properties for this compound. It is crucial for the research scientist to understand that these are theoretical values and must be confirmed by empirical measurement.

| Property | Value | Source |

| Molecular Formula | C₆H₅FN₂O | PubChem[4] |

| Molecular Weight | 140.11 g/mol | PubChem[4] |

| XLogP3 | 0.6 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| CAS Number | 152126-32-4 | PubChem[4] |

Experimental Data for Structurally Related Compounds

To provide context, the following table summarizes the experimentally determined melting and boiling points of structurally similar pyridine derivatives. These values can offer an approximate range for what might be expected for this compound.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| 3-Fluoropyridine-2-carboxylic acid | 154 | 265.2 (Predicted) | |

| 2-Fluoropyridine-3-carboxamide | Not Available | 287.9 | |

| 3-Fluoropyridine | Not Available | 107-108 |

Synthesis Pathway Considerations

Before physical properties can be determined, the compound must be synthesized and purified. While specific literature on the synthesis of this compound is sparse, a plausible route can be inferred from established organic chemistry principles and patents for related compounds. A common approach would involve the amidation of the corresponding carboxylic acid.

A likely synthetic precursor is 3-Fluoropyridine-2-carboxylic acid.[5] The synthesis of this precursor can start from 3-Fluoropyridine, which is commercially available.[6][7] The carboxylation of 3-fluoropyridine would yield 3-fluoropyridine-2-carboxylic acid. Subsequent amidation would produce the target compound, this compound. Alternative routes might employ an improved Balz-Schiemann reaction on an aminopyridine precursor.[8]

Diagram: Plausible Synthesis Route

Caption: A potential two-step synthesis of this compound.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[9]

Principle of the Method

The sample is heated slowly in a capillary tube, and the temperature at which the substance transitions from a solid to a liquid is observed. This protocol utilizes a standard melting point apparatus, which provides controlled heating and magnification for accurate observation.[10]

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is crystalline and dry. If necessary, pulverize a small amount to a fine powder.[10]

-

Tap the open end of a capillary tube into the powdered sample.[11]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for an accurate reading.[10]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[10]

-

If the approximate melting point is unknown, perform a rapid preliminary heating (10-20°C per minute) to get a rough estimate.[12]

-

Allow the apparatus to cool to at least 20°C below the estimated melting point before proceeding with an accurate determination.[10]

-

-

Measurement:

-

Begin heating at a slow, controlled rate (approximately 1-2°C per minute).[11]

-

Observe the sample closely through the magnified viewfinder.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same slow rate and record the temperature at which the last crystal melts completely (T2).

-

The melting point is reported as the range T1 - T2.[12]

-

-

Validation and Repetition:

-

For robust data, the determination should be repeated at least twice with fresh samples. The results should be consistent.

-

Do not reuse a sample that has already been melted and re-solidified.[10]

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Experimental Protocol: Micro Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13] For small research-scale quantities, a micro boiling point determination is the most appropriate method.[14][15] This technique is accurate and requires only a small amount of the sample.[14]

Principle of the Method (Thiele Tube)

A small amount of the liquid is heated in a micro test tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[16]

Step-by-Step Methodology

-

Sample Preparation:

-

Apparatus Setup:

-

Attach the test tube assembly to a thermometer using a rubber band or a slice of rubber tubing. The bottom of the test tube should be aligned with the thermometer bulb.[13][15]

-

Clamp the thermometer and immerse the assembly into a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[15][16] The Thiele tube design promotes uniform heating via convection currents.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner or other suitable heat source.[15][18]

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Initially, this is expelled air.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the sample is boiling and its vapor is displacing the air in the capillary.[15][18]

-

Remove the heat source and allow the apparatus to cool slowly.[15]

-

Observe the capillary tube carefully. The stream of bubbles will slow and then stop.

-

Record the temperature at the precise moment the liquid is drawn up into the capillary tube. This is the boiling point.[15]

-

-

Validation and Considerations:

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[16]

-

The procedure can be repeated if necessary, but ensure the apparatus has cooled sufficiently.

-

Diagram: Micro Boiling Point Determination Workflow

Caption: Workflow for micro boiling point determination via the Thiele tube method.

Conclusion

While the melting and boiling points for this compound are not currently established in scientific literature, this guide provides the robust, field-proven methodologies required for their accurate determination. By following these detailed protocols, researchers in drug discovery and development can confidently generate the essential physicochemical data needed to advance their projects. Adherence to these standard procedures ensures data integrity, reproducibility, and contributes valuable knowledge to the broader scientific community.

References

-

Boiling Point Determination. (n.d.). Chemconnections. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

Micro Boiling Point Determination. (n.d.). Chymist.com. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Toronto. Retrieved from [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Autechaux. Retrieved from [Link]

-

Hussain, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Retrieved from [Link]

-

Micro-Method for Boiling Point Determination. (n.d.). Scribd. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Melting Point Determination. (2012). University of South Alabama. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025). GeeksforGeeks. Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare Weebly. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Unknown Source. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). SlideShare. Retrieved from [Link]

-

Using Melting Point to Determine Purity of Crystalline Solids. (2009). College of Saint Benedict/Saint John's University. Retrieved from [Link]

-

New method for introducing fluorinated components into molecules. (2024). Universität Münster. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

- Preparation method of fluoropyridine compounds. (2013). Google Patents.

-

3-FLUOROPYRIDINE-2-CARBOXYLIC ACID. (n.d.). LookChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 152126-31-3,3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]

- 6. 3-Fluoropyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chm.uri.edu [chm.uri.edu]

- 12. southalabama.edu [southalabama.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chemconnections.org [chemconnections.org]

- 15. chymist.com [chymist.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Solubility of 3-Fluoropyridine-2-carboxamide in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 3-Fluoropyridine-2-carboxamide in organic solvents. The principles and methodologies detailed herein are designed to provide a robust framework for understanding and experimentally quantifying the solubility of this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).[1] Poor solubility can lead to low bioavailability, hindering the development of promising therapeutic candidates.[1] this compound, a heterocyclic compound, belongs to a class of molecules that are of significant interest in medicinal chemistry due to their diverse biological activities, including potential roles as enzyme inhibitors or receptor agonists.[2][3] Understanding its solubility profile in various organic solvents is a fundamental prerequisite for downstream processes such as reaction chemistry, purification, formulation, and preclinical studies.

This guide will delve into the theoretical underpinnings of solubility, the physicochemical characteristics of this compound, a systematic approach to solvent selection, and detailed experimental protocols for solubility determination and quantification.

Physicochemical Characterization of this compound

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₅FN₂O | PubChem[4] |

| Molecular Weight | 140.11 g/mol | PubChem[4] |

| XLogP3 | 0.6 | PubChem[4] |

| Hydrogen Bond Donors | 1 (amide -NH₂) | PubChem[4] |

| Hydrogen Bond Acceptors | 3 (pyridine N, carbonyl O, F) | PubChem[4] |

| Predicted pKa (acidic) | Not available | |

| Predicted pKa (basic) | Not available |

The XLogP3 value of 0.6 suggests that this compound is a relatively polar molecule. The presence of both hydrogen bond donors and acceptors indicates its potential to interact favorably with protic and other polar solvents. The pyridine ring, amide group, and fluorine atom all contribute to the overall polarity and hydrogen bonding capacity of the molecule.

A Systematic Approach to Solvent Selection

The choice of organic solvents for solubility screening should be guided by the principle of "like dissolves like." A range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be evaluated.

Solvent Classes for Screening

A suggested panel of organic solvents for initial solubility screening is presented below, categorized by their polarity and protic/aprotic nature.

| Solvent Class | Examples | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Capable of hydrogen bonding with the amide and pyridine functionalities. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF) | Can engage in dipole-dipole interactions and accept hydrogen bonds. |

| Non-polar | Toluene, Hexane, Dichloromethane (DCM) | To establish the lower limits of solubility and assess lipophilicity. |

For related compounds like 2-Fluoropyridine-3-boronic acid, good solubility is observed in polar protic and aprotic solvents, while it is sparingly soluble to insoluble in nonpolar solvents.[5] A similar trend can be anticipated for this compound.

Experimental Determination of Solubility

Two common methods for solubility determination are the kinetic and thermodynamic solubility assays.[1] For drug development purposes, the thermodynamic equilibrium solubility is often the more relevant parameter.

Thermodynamic Equilibrium Solubility Workflow

The following diagram illustrates a typical workflow for determining the thermodynamic equilibrium solubility of this compound.

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

Step-by-Step Protocol for Equilibrium Solubility Determination

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV system or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials (e.g., 10 mg per 1 mL of solvent). The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a precise volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Prepare a series of dilutions of the clear filtrate with the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method (see Section 5.0).

-

-

Calculation:

-

Calculate the solubility by multiplying the quantified concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method for this purpose.

HPLC-UV Method Development

Rationale: HPLC is well-suited for the analysis of non-volatile compounds like this compound.[6] The pyridine ring is a chromophore, making it detectable by UV spectrophotometry.[6]

Starting Conditions for Method Development:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of modifier like formic acid or trifluoroacetic acid to improve peak shape) is typically effective for polar compounds.[6]

-

Detection Wavelength (λmax): Determine the wavelength of maximum absorbance by scanning a dilute solution of this compound in the mobile phase using a UV-Vis spectrophotometer.

-

Calibration: Prepare a calibration curve using standard solutions of this compound of known concentrations.

Alternative Analytical Techniques

-

LC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique has been successfully used for the quantitative analysis of other pyridine carboxamides.[7]

-

GC-MS: While less common for this type of molecule due to potential thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) could be considered, possibly requiring derivatization.[6]

Data Interpretation and Reporting

The solubility data should be presented in a clear and concise manner, typically in a tabular format, including the solvent, temperature, and the measured solubility in appropriate units.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Methanol | 37 | Experimental Value | Calculated Value |

| ... | ... | ... | ... |

Conclusion

This guide has outlined a comprehensive and systematic approach to determining the solubility of this compound in organic solvents. By understanding the physicochemical properties of the molecule and employing robust experimental and analytical methodologies, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development pipeline, ultimately contributing to the successful advancement of new therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45079852, this compound. Retrieved from [Link]

-

Zalibera, M., Hronský, V., Sýkora, D., & Čabala, R. (2017). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 475-481. Available at: [Link]

-

Mitchell, W. L., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters, 19(1), 259-263. Available at: [Link]

-

Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H5FN2O | CID 45079852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Fluoropyridine-2-carboxamide, a key heterocyclic building block in medicinal chemistry. In the absence of directly published experimental spectra, this guide offers a comprehensive, expert-predicted interpretation of the chemical shifts (δ), coupling constants (J), and signal multiplicities. The predictions are grounded in established NMR principles and data from closely related structural analogs. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of fluorinated pyridine derivatives, offering insights into the nuanced effects of substituent positioning on the magnetic environments of the pyridine ring.

Introduction

This compound (also known as 3-fluoropicolinamide) is a substituted pyridine derivative of significant interest in drug discovery and development. The incorporation of a fluorine atom into a pyridine ring can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxamide group at the 2-position provides a versatile handle for further synthetic modifications. Accurate structural elucidation and confirmation are paramount in the development of novel chemical entities, and NMR spectroscopy stands as the cornerstone technique for this purpose. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the expected spectral features.

I. Fundamental Principles of NMR Spectroscopy of Fluorinated Pyridines

The NMR spectra of this compound are dictated by the interplay of the electronic effects of the nitrogen heteroatom, the fluorine substituent, and the carboxamide group.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).

-

The Fluorine Substituent: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+M). In the context of a pyridine ring, the inductive effect typically dominates, leading to a significant downfield shift for the directly attached carbon (C3). The effect on proton chemical shifts is more complex, involving through-bond and through-space interactions. A key feature of fluorine-containing compounds is the presence of spin-spin coupling between the ¹⁹F nucleus (spin I = ½) and nearby ¹H and ¹³C nuclei, providing invaluable structural information.

-

The Carboxamide Substituent: The carboxamide group at the C2 position is an electron-withdrawing group, further deshielding the adjacent protons and carbons. The amide protons themselves are also observable in the ¹H NMR spectrum, often as broad signals due to quadrupole broadening from the ¹⁴N nucleus and their exchangeable nature.

II. Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit signals for the three aromatic protons on the pyridine ring and the two amide protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | 7.50 - 7.70 | ddd | ³J(H4,H5) ≈ 8.0, ⁴J(H4,F) ≈ 9.0, ⁴J(H4,H6) ≈ 1.5 |

| H5 | 7.30 - 7.50 | ddd | ³J(H5,H4) ≈ 8.0, ³J(H5,H6) ≈ 4.5, ⁵J(H5,F) ≈ 2.0 |

| H6 | 8.30 - 8.50 | ddd | ³J(H6,H5) ≈ 4.5, ⁴J(H6,H4) ≈ 1.5, ⁴J(H6,F) ≈ 1.0 |

| -CONH₂ | 7.80 - 8.20 (broad s) | br s | - |

| -CONH₂' | 7.60 - 8.00 (broad s) | br s | - |

Rationale for Predictions:

-

H6: This proton is in the α-position to the ring nitrogen and ortho to the electron-withdrawing carboxamide group, leading to significant deshielding and placing it at the lowest field among the aromatic protons. It will appear as a doublet of doublet of doublets due to coupling to H5, H4, and a small four-bond coupling to the fluorine atom.

-

H4: This proton is in the γ-position to the nitrogen and ortho to the fluorine atom. It will be deshielded by the nitrogen and will exhibit a significant four-bond coupling to the fluorine atom (⁴JH-F), which is a characteristic feature of fluoropyridines. It will also show coupling to H5 and a smaller four-bond coupling to H6.

-

H5: This proton is in the β-position to the nitrogen and will be the most shielded of the aromatic protons. It will appear as a doublet of doublet of doublets due to coupling with H4, H6, and a smaller five-bond coupling to the fluorine atom.

-

-CONH₂ Protons: The two amide protons are diastereotopic and may appear as two separate broad singlets. Their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

III. Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will show six distinct signals, five for the pyridine ring carbons and one for the carboxamide carbonyl carbon. A key feature will be the large one-bond carbon-fluorine coupling (¹JC-F) for C3 and smaller two-, three-, and four-bond couplings for the other ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C2 | 150 - 155 | d | ³J(C2,F) ≈ 10-15 |

| C3 | 155 - 160 | d | ¹J(C3,F) ≈ 230-250 |

| C4 | 125 - 130 | d | ²J(C4,F) ≈ 20-25 |

| C5 | 120 - 125 | d | ³J(C5,F) ≈ 3-5 |

| C6 | 145 - 150 | d | ⁴J(C6,F) ≈ 2-4 |

| C=O | 165 - 170 | s | - |

Rationale for Predictions:

-

C3: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a very large one-bond coupling constant (¹JC-F), which is a definitive indicator of the fluorine's position.

-

C2 and C4: These carbons are ortho to the fluorine atom and will exhibit significant two-bond carbon-fluorine couplings (²JC-F). C2 will be further deshielded due to its proximity to the nitrogen and the carboxamide group.

-

C6: This carbon is in the α-position to the nitrogen and will be significantly deshielded. It will show a small four-bond coupling to the fluorine.

-

C5: This carbon is in the β-position to the nitrogen and will be the most shielded of the pyridine ring carbons, exhibiting a small three-bond coupling to fluorine.

-

C=O: The carbonyl carbon of the carboxamide group will appear at the lowest field, typically in the 165-170 ppm range, and will likely appear as a singlet as it is too far from the fluorine to show significant coupling.

IV. Experimental Protocols

A. NMR Sample Preparation

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.[1][2]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR Sample Preparation.

B. NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to singlets (which will be split by fluorine coupling). A sufficient number of scans and relaxation delay are necessary due to the low natural abundance of ¹³C.

-

2D NMR Experiments: For unambiguous assignment of all signals, 2D NMR experiments are highly recommended.[3]

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, crucial for assigning quaternary carbons and confirming long-range connectivities.

-

Caption: Strategy for comprehensive NMR-based structure elucidation.

V. Conclusion

This technical guide provides a robust, predicted ¹H and ¹³C NMR dataset for this compound, based on fundamental NMR principles and data from analogous structures. The detailed analysis of expected chemical shifts and coupling constants, particularly the influence of the fluorine substituent, serves as a practical tool for researchers in the fields of synthetic and medicinal chemistry. The outlined experimental protocols offer a standardized approach to sample preparation and data acquisition, ensuring high-quality and reliable results. While this guide presents a well-reasoned prediction, it is imperative for researchers to acquire experimental data on their synthesized materials for definitive structural confirmation.

References

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

FT-IR and mass spectrometry analysis of 3-Fluoropyridine-2-carboxamide

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Fluoropyridine-2-carboxamide

Abstract

This technical guide provides a comprehensive examination of the analytical methodologies for the structural characterization of this compound (CAS: 152126-32-4), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] We present detailed protocols and theoretical justifications for the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The guide focuses on the interpretation of spectral data, including the assignment of characteristic vibrational frequencies in FT-IR and the elucidation of fragmentation pathways in mass spectrometry. This document is intended for researchers, analytical scientists, and professionals in drug development who require robust methods for the structural verification and quality control of complex organic molecules.

Molecular Overview

This compound is a derivative of picolinamide (pyridine-2-carboxamide) featuring a fluorine atom at the 3-position of the pyridine ring. This substitution significantly influences the molecule's electronic properties and reactivity, making its unambiguous characterization essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅FN₂O | [1][2] |

| Molecular Weight | 140.11 g/mol | [1] |

| Exact Mass | 140.03859095 Da | [1] |

| CAS Number | 152126-32-4 | [1][2] |

| Synonyms | 3-Fluoropicolinamide | [1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. This fingerprint allows for the identification of functional groups, providing critical evidence for structural confirmation.

Causality in FT-IR: Why It Works for This Molecule

The structure of this compound contains several distinct functional groups with characteristic IR absorptions: the primary amide (-CONH₂), the fluorinated pyridine ring, and aromatic C-H bonds. The precise frequencies of these vibrations are sensitive to the local chemical environment, including electronic effects from the fluorine substituent and resonance within the aromatic system. Therefore, FT-IR provides a robust method to confirm the presence and connectivity of these key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount (1-2 mg) of the this compound powder onto the center of the ATR crystal.

-